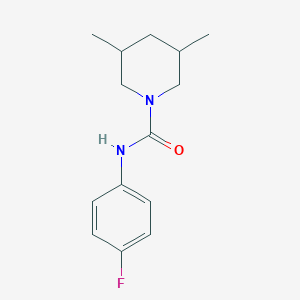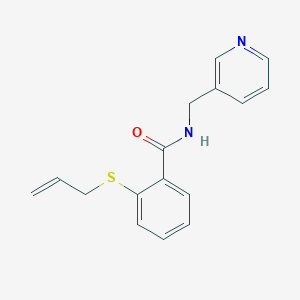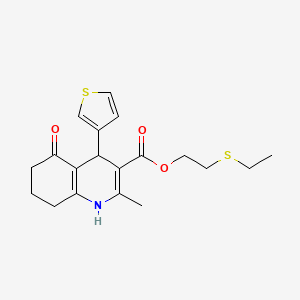![molecular formula C16H15FN4S B5337337 1-(3,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5337337.png)
1-(3,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole is a tetrazole derivative that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of 1-(3,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole is not fully understood, but it has been suggested to act through various pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway. COX-2 is an enzyme that plays a crucial role in the inflammatory response, and its inhibition has been shown to reduce inflammation and pain. AMPK is a metabolic regulator that plays a role in energy homeostasis and has been implicated in the regulation of various cellular processes, including autophagy and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including the inhibition of COX-2 activity, the activation of AMPK pathway, and the induction of autophagy and apoptosis in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of inflammation.
実験室実験の利点と制限
One of the main advantages of using 1-(3,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole in lab experiments is its potent anti-inflammatory and analgesic effects, which make it an ideal candidate for studying the mechanisms of inflammation and pain. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety profile and optimal dosage.
将来の方向性
There are several future directions for the study of 1-(3,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole, including the investigation of its potential therapeutic properties in other fields, such as metabolic disorders and cardiovascular diseases. Further studies are also needed to determine the optimal dosage and safety profile of this compound. In addition, the development of novel derivatives of this compound with improved pharmacological properties is also an area of future research.
合成法
The synthesis of 1-(3,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole can be achieved through various methods, including the reaction of 3,4-dimethylphenylhydrazine with 2-fluorobenzyl isothiocyanate in the presence of sodium azide. Another method involves the reaction of 3,4-dimethylphenylhydrazine with 2-fluorobenzyl bromide in the presence of sodium azide and copper powder. Both methods have been reported to yield high purity and yield of the final product.
科学的研究の応用
1-(3,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole has been extensively studied for its potential therapeutic properties in various fields, including cancer, inflammation, and neurological disorders. This compound has been reported to exhibit potent anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4S/c1-11-7-8-14(9-12(11)2)21-16(18-19-20-21)22-10-13-5-3-4-6-15(13)17/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTAJBGXZSOEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-fluorophenyl)amino]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B5337255.png)
![4-[1-(4-bromophenyl)-3-(4-methoxyphenyl)-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5337269.png)
![3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzamide](/img/structure/B5337275.png)
![7-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5337284.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5337293.png)

![rel-(1S,3R)-3-amino-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}cyclopentanecarboxamide dihydrochloride](/img/structure/B5337318.png)
![1,2,4-trimethyl-1,2,3,4-tetrahydro[1]benzofuro[3,2-c]pyridin-8-amine 2-butenedioate](/img/structure/B5337326.png)

![1-[3-(1H-imidazol-1-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5337344.png)
![N-[2-(2-fluorophenyl)ethyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5337349.png)
![4-({[(1,3-benzodioxol-5-ylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B5337370.png)


